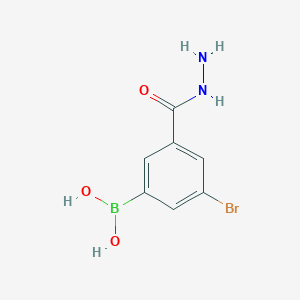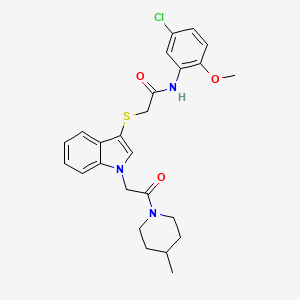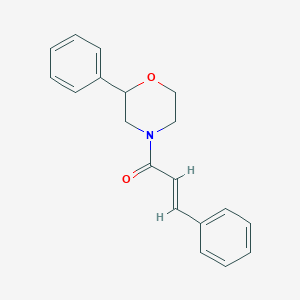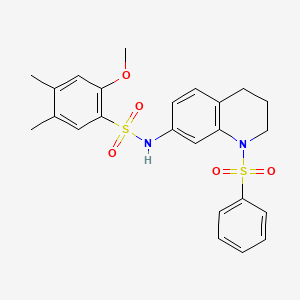
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrN2O3 . It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a boronic acid moiety attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general steps include:
Bromination: A phenylboronic acid derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydrazinecarbonyl Introduction: The brominated intermediate is then reacted with hydrazine and carbonylating agents to introduce the hydrazinecarbonyl group.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
化学反応の分析
Types of Reactions: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylboronic acid derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as the Suzuki–Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules. The boronic acid moiety is known to interact with biological targets such as proteases and kinases .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of enzymes such as serine proteases. The hydrazinecarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
類似化合物との比較
Phenylboronic acid: Lacks the bromine and hydrazinecarbonyl groups, making it less versatile in certain synthetic applications.
3-Bromo-5-iodobenzoic acid: Contains a bromine and iodine atom but lacks the boronic acid and hydrazinecarbonyl groups, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and interactions with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
特性
IUPAC Name |
[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQUZBFZHCLUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)



![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)

